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Abstract
Rilematovir (JNJ-53718678) is an investigational, orally bioavailable small molecule inhibitor of

the respiratory syncytial virus (RSV) fusion (F) protein. Developed by Janssen, this compound

reached Phase 2 clinical trials for the treatment of RSV infection in pediatric and adult

populations. Rilematovir binds to the prefusion conformation of the RSV F protein, preventing

the conformational changes necessary for viral and host cell membrane fusion, thereby

inhibiting viral entry. Despite demonstrating antiviral activity and a favorable safety profile in

clinical studies, its development was discontinued due to strategic reasons not related to safety.

This technical guide provides a comprehensive overview of the discovery, mechanism of

action, preclinical development, and clinical evaluation of rilematovir, intended for researchers

and professionals in the field of antiviral drug development.

Introduction
Respiratory syncytial virus (RSV) is a leading cause of acute lower respiratory tract infections,

posing a significant health burden, particularly in infants, young children, and older adults.[1]

Despite its prevalence and impact, therapeutic options remain limited, highlighting the urgent

need for effective antiviral agents.[1] The RSV F protein, a type I fusion glycoprotein on the

viral surface, is essential for viral entry into host cells and represents a prime target for antiviral

intervention.[2] Rilematovir emerged from a dedicated drug discovery program aimed at

identifying potent inhibitors of this critical viral machinery.
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Discovery and Lead Optimization
The discovery of rilematovir was the result of an extensive medicinal chemistry effort focused

on identifying and optimizing inhibitors of the RSV F protein. The development program

originated from a benzimidazole-based scaffold, which showed initial promise as an RSV fusion

inhibitor.[3] Through a process of iterative optimization, the core scaffold was evolved to an

indole-based derivative to enhance potency and improve pharmacokinetic properties.[1]

This lead optimization process involved systematic modifications to different parts of the

molecule to understand the structure-activity relationship (SAR). Key insights from these

studies guided the synthesis of novel analogs with improved antiviral activity and drug-like

properties.[4]

Mechanism of Action
Rilematovir is a direct-acting antiviral that specifically targets the RSV F protein.[2] The F

protein undergoes a series of conformational changes to mediate the fusion of the viral

envelope with the host cell membrane, a critical step for viral entry and the initiation of infection.

Rilematovir binds to a pocket within the prefusion conformation of the F protein, stabilizing it

and preventing the conformational rearrangements required for membrane fusion.[5] This

inhibition of viral entry effectively blocks the virus from infecting host cells and replicating.[2]
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Figure 1: Mechanism of action of Rilematovir.

Preclinical Development
In Vitro Antiviral Activity
Rilematovir demonstrated potent and selective antiviral activity against a range of RSV strains

in vitro.[1] Its efficacy was evaluated in various cell-based assays, consistently showing sub-

nanomolar to low nanomolar potency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b608233?utm_src=pdf-body-img
https://www.benchchem.com/product/b608233?utm_src=pdf-body
https://www.benchchem.com/product/b608233?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11192697/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Assay Details Reference

EC50 1.2 nM

Human Bronchial

Epithelial Cells

(HBECs)

[6]

EC50 460 pM HeLa cells [5]

Activity Spectrum
Active against RSV A

and B subtypes

Cellular infection

models
[1][5]

Cytotoxicity (CC50) >20 µM HEp-2 and MT-4 cells [7]

Table 1: In Vitro Activity of Rilematovir

Experimental Protocol: RSV Antiviral Assay
(Generalized)
A common method to determine the antiviral activity of compounds like rilematovir is a

cytopathic effect (CPE) inhibition assay.
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Figure 2: Generalized workflow for an RSV antiviral assay.
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Cell Culture: HEp-2 cells are seeded in 96-well microtiter plates and incubated overnight to

form a monolayer.[8]

Infection: The cell culture medium is replaced with medium containing RSV at a specific

multiplicity of infection (MOI).[8]

Compound Treatment: Serial dilutions of rilematovir are added to the infected cells.[8]

Incubation: The plates are incubated for several days to allow for viral replication and the

development of CPE.[8]

Quantification: The extent of cell protection from viral CPE is quantified, often by staining the

remaining viable cells with a dye like crystal violet. The absorbance is then measured to

determine the concentration of the compound that inhibits CPE by 50% (EC50).[8]

In Vivo Efficacy
The cotton rat is a well-established animal model for studying RSV infection and evaluating

antiviral candidates as it is susceptible to human RSV and displays some features of human

pathology.[9] Preclinical studies in the cotton rat model demonstrated the in vivo efficacy of

rilematovir.[9] While specific quantitative data from these studies are not extensively

published, the results supported the progression of rilematovir into clinical development.

Pharmacokinetics and Toxicology
Preclinical studies evaluated the absorption, distribution, metabolism, and excretion (ADME)

and toxicology profile of rilematovir. These studies indicated that the compound had good oral

bioavailability and a safety profile that supported its evaluation in human clinical trials.

Clinical Development
Rilematovir progressed through several clinical trials to evaluate its safety, pharmacokinetics,

and efficacy in different patient populations.

Phase 1/1b
(Healthy Volunteers & Infants)

Safety & PK

Phase 2a Human Challenge
(NCT02387606)
Proof-of-Concept

Phase 2 CROCuS
(NCT03656510)

Pediatric Efficacy & Safety

Phase 2b PRIMROSE
(NCT04978337)

Adult Outpatient Efficacy

Development Discontinued
(Strategic Decision)
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Figure 3: Clinical development pathway of Rilematovir.

Phase 1b Study in Infants (NCT02593851)
This study evaluated the pharmacokinetics, safety, and antiviral effects of rilematovir in
hospitalized infants with RSV infection. The results showed that target drug exposures were

achieved and the drug was well-tolerated.[10] Antiviral activity was observed, with a notable

change in viral load from baseline.[10]

Parameter Rilematovir Placebo Reference

Median Viral Load

Change from Baseline

(Day 3)

-1.98 log10 copies/mL -0.32 log10 copies/mL [10]

AUC24h at Day 7

(Highest Doses)

34,980 - 39,627

ng.hr/mL
N/A

Table 2: Key Findings from the Phase 1b Study in Infants

Phase 2a Human Challenge Study (NCT02387606)
This study assessed the antiviral activity of rilematovir in healthy adult volunteers

experimentally infected with RSV. Participants were randomized to receive one of three doses

of rilematovir or a placebo.[4] The study successfully established clinical proof-of-concept.[4]
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Parameter
Rilematovir (75mg,

200mg, 500mg)
Placebo Reference

Mean Viral Load AUC

(log10 PFUe.hour/mL)
203.8 - 253.8 432.8 [4]

Mean Peak Viral Load Lower than placebo - [4]

Duration of Viral

Shedding
Shorter than placebo - [4]

Mean Overall

Symptom Score
Lower than placebo - [4]

Table 3: Results from the Phase 2a Human Challenge Study

Phase 2 CROCuS Study in Children (NCT03656510)
This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and

safety of rilematovir in children aged ≥28 days to ≤3 years with RSV infection.[1] The study

was terminated prematurely for strategic reasons unrelated to safety.[1] The combined data

suggested a small but favorable antiviral effect.[1]
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Parameter
Rilematovir

(Low Dose)

Rilematovir

(High Dose)
Placebo Reference

Median Time to

Symptom

Resolution

(Cohort 1, days)

6.01 5.82 7.05 [1]

Median Time to

Symptom

Resolution

(Cohort 2, days)

6.45 6.26 5.85 [1]

Adverse Events

(Cohort 1)
61.9% - 58.0% [1]

Adverse Events

(Cohort 2)
50.8% - 47.1% [1]

Table 4: Key Outcomes from the Phase 2 CROCuS Study

Discontinuation of Development
In 2022, Janssen announced the discontinuation of the clinical development of rilematovir.[1]

This decision was based on a strategic review of the company's portfolio and was not due to

any safety concerns with the compound.[1]

Conclusion
Rilematovir represents a well-characterized and potent inhibitor of the RSV F protein that

demonstrated a clear mechanism of action and promising antiviral activity in both preclinical

models and human clinical trials. Its development history showcases a successful lead

optimization campaign and a thorough clinical evaluation pathway. Although its development

was halted, the data generated from the rilematovir program provides valuable insights for the

ongoing efforts to develop effective therapeutics for RSV infection. The journey of rilematovir
underscores the complexities of drug development, where strategic business decisions can

influence the trajectory of a promising clinical candidate. The comprehensive data package for
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rilematovir remains a valuable resource for the scientific community dedicated to combating

respiratory viruses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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